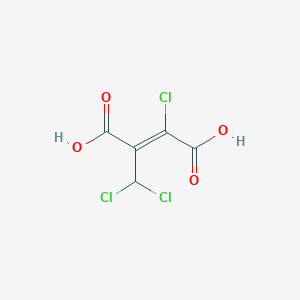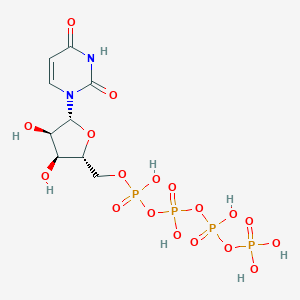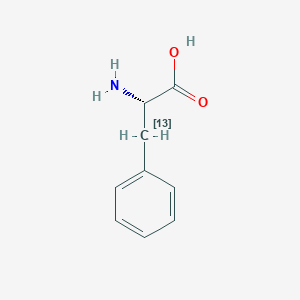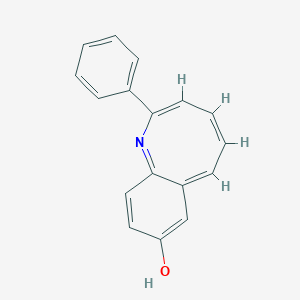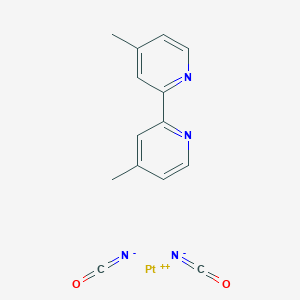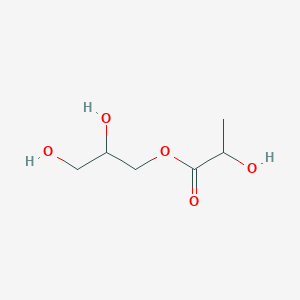
Glycerol monolactate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycerol monolactate (GML) is a natural compound that has been found to have various beneficial properties for human health. GML is a monoester of glycerol and lactic acid, which is produced by the fermentation of lactate bacteria. GML has been shown to have antimicrobial, anti-inflammatory, and immunomodulatory properties, making it a promising candidate for various applications in the food, pharmaceutical, and cosmetic industries.
作用機序
The antimicrobial activity of Glycerol monolactate is attributed to its ability to disrupt the cell membrane of bacteria. Glycerol monolactate interacts with the lipid bilayer of the cell membrane, leading to the formation of micelles and membrane disruption. The anti-inflammatory activity of Glycerol monolactate is attributed to its ability to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. Glycerol monolactate has been shown to inhibit the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, leading to the suppression of pro-inflammatory cytokine production.
生化学的および生理学的効果
Glycerol monolactate has been shown to have various biochemical and physiological effects, such as reducing oxidative stress, enhancing wound healing, and improving gut health. Glycerol monolactate has been found to reduce the production of reactive oxygen species (ROS), which are known to cause cellular damage and contribute to aging and disease. Glycerol monolactate has also been shown to enhance the migration and proliferation of keratinocytes, leading to improved wound healing. Glycerol monolactate has been studied for its potential application in the treatment of various gut-related disorders, such as inflammatory bowel disease and irritable bowel syndrome. Glycerol monolactate has been found to modulate the gut microbiota, reducing the abundance of pathogenic bacteria and promoting the growth of beneficial bacteria.
実験室実験の利点と制限
The advantages of using Glycerol monolactate in lab experiments include its natural origin, low toxicity, and broad-spectrum antimicrobial activity. Glycerol monolactate can be easily synthesized by fermentation, making it a cost-effective and sustainable alternative to synthetic antimicrobial agents. However, the limitations of using Glycerol monolactate in lab experiments include its limited solubility in water and its susceptibility to degradation under certain conditions, such as high temperature and pH.
将来の方向性
There are several future directions for the research and application of Glycerol monolactate. One direction is to explore the potential of Glycerol monolactate as a natural preservative in food and cosmetic products. Glycerol monolactate has been shown to have broad-spectrum antimicrobial activity, making it a promising candidate for replacing synthetic preservatives. Another direction is to investigate the immunomodulatory properties of Glycerol monolactate in the context of cancer immunotherapy. Glycerol monolactate has been shown to enhance the activity of natural killer cells and T cells, which are important components of the immune system in fighting cancer. Additionally, the potential of Glycerol monolactate in the treatment of gut-related disorders, such as inflammatory bowel disease and irritable bowel syndrome, should be further explored. Glycerol monolactate has been found to modulate the gut microbiota, which is known to play a crucial role in the pathogenesis of these disorders.
合成法
Glycerol monolactate can be synthesized by the fermentation of lactate bacteria, such as Lactobacillus, Pediococcus, and Streptococcus. The fermentation process involves the conversion of glucose to lactic acid, which is then esterified with glycerol to produce Glycerol monolactate. The production of Glycerol monolactate can be optimized by controlling the fermentation conditions, such as pH, temperature, and oxygen supply.
科学的研究の応用
Glycerol monolactate has been extensively studied for its antimicrobial properties, particularly against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus mutans. Glycerol monolactate has been shown to disrupt the cell membrane of bacteria, leading to cell death. Glycerol monolactate has also been found to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines, such as IL-6 and TNF-α. Glycerol monolactate has been studied for its potential application in the treatment of various inflammatory diseases, such as colitis and periodontitis. Glycerol monolactate has also been shown to have immunomodulatory properties, enhancing the activity of natural killer cells and T cells.
特性
CAS番号 |
6295-07-4 |
|---|---|
製品名 |
Glycerol monolactate |
分子式 |
C6H12O5 |
分子量 |
164.16 g/mol |
IUPAC名 |
2,3-dihydroxypropyl 2-hydroxypropanoate |
InChI |
InChI=1S/C6H12O5/c1-4(8)6(10)11-3-5(9)2-7/h4-5,7-9H,2-3H2,1H3 |
InChIキー |
RSGINGXWCXYMQU-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OCC(CO)O)O |
正規SMILES |
CC(C(=O)OCC(CO)O)O |
その他のCAS番号 |
26855-41-4 6295-07-4 |
同義語 |
glyceryl lactate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



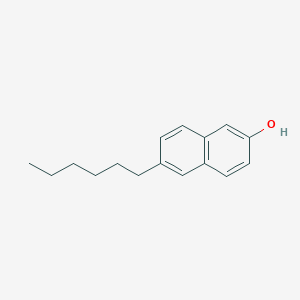
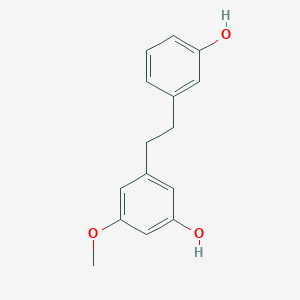
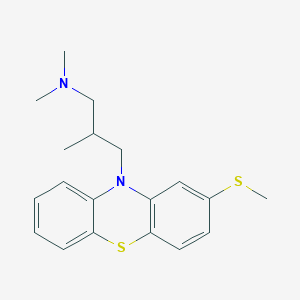

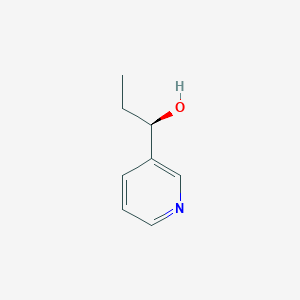
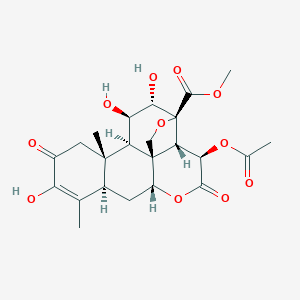
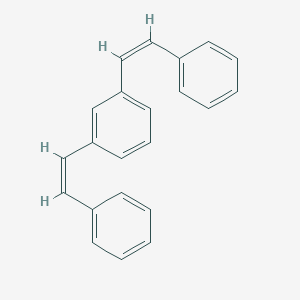
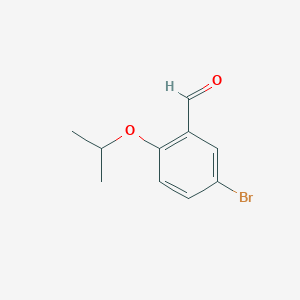
![(1R,2R,3R,6R,8S,12R,13S,14R,15R,16S,17R)-2,3,12,15,16-Pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione](/img/structure/B162267.png)
